molecular formula C9H17NO2 B1278994 3-(1-Piperidinyl)butanoic acid CAS No. 764633-91-2

3-(1-Piperidinyl)butanoic acid

Cat. No. B1278994
M. Wt: 171.24 g/mol
InChI Key: JTTZPHBCJGTUME-UHFFFAOYSA-N
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Description

The compound 3-(1-Piperidinyl)butanoic acid is a derivative of piperidine, which is a heterocyclic amine consisting of a six-membered ring containing five methylene groups and one amine group. The compound is not directly synthesized or characterized in the provided papers, but its structure can be inferred to contain a piperidine ring attached to a butanoic acid moiety.

Synthesis Analysis

The synthesis of piperidine derivatives is a topic of interest in the search for new psychotropic agents and as building blocks for more complex molecules. In the first paper, a derivative of piperidine is synthesized from L-valine, leading to 1-[3-methyl-2-(2-thiolanylthio)butyl]piperidine. This synthesis involves the separation of diastereoisomers and the study of reactions with electrophiles . The second paper discusses the synthesis of 1,3-diphenyl-4-(4-substituted piperidinyl)-1-butanones, which, although not the same, shares a similar piperidinyl-butanone structure with the compound of interest. A mechanism involving cyclization and addition reactions with piperidine derivatives is proposed . The third paper describes the synthesis of novel heterocyclic amino acids, including piperidine-4-carboxylic and piperidine-3-carboxylic acids, which are structurally related to 3-(1-Piperidinyl)butanoic acid .

Molecular Structure Analysis

The molecular structure of 3-(1-Piperidinyl)butanoic acid would consist of a piperidine ring attached to a four-carbon chain terminating in a carboxylic acid group. The papers provided do not directly analyze this structure but do discuss related piperidine derivatives. The structure of these compounds is confirmed using NMR spectroscopy and HRMS, which are standard techniques for determining the structure of organic compounds .

Chemical Reactions Analysis

The papers describe various chemical reactions involving piperidine derivatives. The first paper details the electrophilic substitution reactions of a sulfur-stabilized carbanion derived from a piperidine derivative . The second paper proposes a reaction mechanism for the synthesis of diphenyl-butanone derivatives involving piperidine, which includes cyclization and addition reactions . The third paper outlines the synthesis of pyrazole carboxylates from piperidine carboxylic acids, indicating the versatility of piperidine derivatives in chemical reactions .

Physical and Chemical Properties Analysis

While the physical and chemical properties of 3-(1-Piperidinyl)butanoic acid are not directly reported in the provided papers, the properties of similar piperidine derivatives can be inferred. Piperidine derivatives are generally basic due to the presence of the amine group and can participate in various chemical reactions due to their nucleophilic character. The solubility, melting point, and boiling point of these compounds would depend on the specific substituents attached to the piperidine ring .

Scientific Research Applications

  • Anticonvulsant and Antinociceptive Activity : A study synthesized new hybrid molecules derived from 3-methyl- and 3,3-dimethyl-(2,5-dioxopyrrolidin-1-yl)propanoic or butanoic acids as potential anticonvulsants. These compounds, by combining chemical fragments of known antiepileptic drugs, demonstrated favorable anticonvulsant properties and safety profiles, suggesting their potential use in treating epilepsy and pain management (Kamiński et al., 2016).

  • Enantioselective Reactions in Organic Chemistry : Research on the enantioselectivities of lipase-catalyzed reactions with methyl esters of 2-piperidylacetic acid and 3-piperidinecarboxylic acid derivatives has been conducted. This study contributes to the understanding of stereoselective synthesis, a crucial aspect of developing pharmaceuticals (Liljeblad et al., 2007).

  • Photonic Applications in Electrochemistry : A study demonstrated the use of a photoisomerizable monolayer-modified electrode for the controlled uptake and release of metal ions, utilizing di-(N-butanoic acid-1,8-naphthalimide)-piperazine dithienylethene. This finding has implications for photochemically controlled environmental clean-up and material science applications (Zhang et al., 2011).

  • Supramolecular Hydrogel Formation : A study reported on two isomeric building units forming hydrogels through molecular assembling. The research focused on 4-oxo-4-(2-pyridinylamino) butanoic acid and its isomer, exploring their use in forming hydrogels with controlled microstructures and stability, relevant for biomedical and material science applications (Wu et al., 2007).

  • Synthesis of Neuroleptic Agents : Research into synthesizing neuroleptic agents found that compounds such as 4-[4-(4-substituted piperidinyl)-1-(4-fluorophenyl)-1-butanones, including piperidinyl derivatives, showed potent neuroleptic activity. This work contributes to the development of new psychiatric medications (Sato et al., 1978).

Safety And Hazards

For safety and hazards information, it is recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

Future Directions

Piperidine derivatives, including 3-(1-Piperidinyl)butanoic acid, continue to be a significant area of research in the pharmaceutical industry . Future directions may include the development of new synthesis methods, discovery of new therapeutic applications, and further investigation into the compound’s mechanism of action .

properties

IUPAC Name

3-piperidin-1-ylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-8(7-9(11)12)10-5-3-2-4-6-10/h8H,2-7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTTZPHBCJGTUME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)N1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70441047
Record name 3-(1-PIPERIDINYL)BUTANOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70441047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-Piperidinyl)butanoic acid

CAS RN

764633-91-2
Record name β-Methyl-1-piperidinepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=764633-91-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1-PIPERIDINYL)BUTANOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70441047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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